molecular formula C6H11NO2 B062479 1-Methyl-4-ethoxy-2-azetidinone CAS No. 178818-51-4

1-Methyl-4-ethoxy-2-azetidinone

Cat. No. B062479
M. Wt: 129.16 g/mol
InChI Key: STCPPOPFMLZUKE-UHFFFAOYSA-N
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Patent
US06407228B1

Procedure details

A Teflon tube containing a mixture of 0.16 g (2.8 mmoles) of methyl isocyanate, 0.27 g (3.8 mmoles) of ethyl vinyl ether and 2 ml of toluene was sealed and introduced into a high-pressure reactor and the mixture was heated at 130° C. under a pressure of 8000 atmospheres for 20 hours. The reaction mixture taken out was evaporated and then purified by distillation under reduced pressure to obtain 1-methyl-4-ethoxy-2-azetidinone in a yield of 16% of the theoretical value.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[O:4].[CH:5]([O:7][CH2:8][CH3:9])=[CH2:6]>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH:5]([O:7][CH2:8][CH3:9])[CH2:6][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
0.27 g
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A Teflon tube containing
CUSTOM
Type
CUSTOM
Details
was sealed
ADDITION
Type
ADDITION
Details
introduced into a high-pressure reactor
CUSTOM
Type
CUSTOM
Details
The reaction mixture taken out was evaporated
DISTILLATION
Type
DISTILLATION
Details
purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC1OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.